N-(4-fluorobenzyl)-2,4-dimethylbenzamide
Description
N-(4-Fluorobenzyl)-2,4-dimethylbenzamide is a fluorinated benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group and a 4-fluorobenzylamine moiety. Fluorinated benzamides are widely studied in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and ability to participate in hydrogen bonding, which influences molecular recognition and crystal packing .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-3-8-15(12(2)9-11)16(19)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRGOMCGIUNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-fluorobenzyl)piperidine, has been reported to interact with beta-secretase 1 in humans. Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s disease.
Mode of Action
It is plausible that it might interact with its target protein in a manner similar to other benzylamine derivatives, potentially acting as an inhibitor or modulator.
Biochemical Pathways
Given the potential interaction with beta-secretase 1, it might influence the amyloidogenic pathway involved in the pathogenesis of alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Structure : Contains a 2,4-difluorophenyl group instead of a 4-fluorobenzyl group.
- Key Features : The presence of two fluorine atoms on the phenyl ring enhances hydrogen bonding and molecular stacking, as observed in crystallographic studies .
- Implications: Increased fluorine content may improve solubility but could alter receptor binding compared to mono-fluorinated analogs.
N-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (2m)
- Structure : Incorporates a hydroxamic acid group (-CONHOH) and a 3,5-dimethylbenzamide core.
- Key Features : The hydroxamic acid moiety is critical for histone deacetylase (HDAC) inhibitory activity, as seen in compound 2m (mp: 185–187 °C) .
- Implications : Unlike 2m, the target compound lacks the hydroxamic acid group, suggesting divergent pharmacological applications.
4-Bromo-N-(2-nitrophenyl)benzamide (4MNB)
- Structure : Features a nitro group and bromine substituent.
- Implications : Compared to the target compound, 4MNB’s nitro group may reduce metabolic stability but enhance interactions with aromatic-binding enzyme pockets.
Physicochemical Properties
Notes:
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